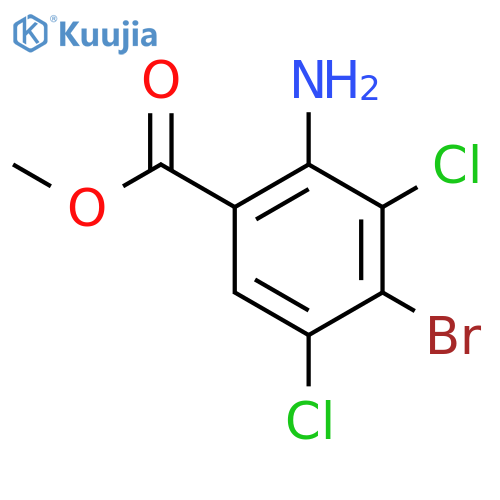

Cas no 2624126-51-6 (Methyl 2-amino-4-bromo-3,5-dichlorobenzoate)

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate 化学的及び物理的性質

名前と識別子

-

- METHYL 2-AMINO-4-BROMO-3,5-DICHLOROBENZOATE

- AT33477

- Z4910741899

- Methyl 2-amino-4-bromo-3,5-dichlorobenzoate

-

- MDL: MFCD33550171

- インチ: 1S/C8H6BrCl2NO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3

- InChIKey: RBPRDISXOLNGIU-UHFFFAOYSA-N

- SMILES: BrC1C(=CC(C(=O)OC)=C(C=1Cl)N)Cl

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- XLogP3: 3.6

- トポロジー分子極性表面積: 52.3

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27735223-2.5g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-27735223-0.05g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95.0% | 0.05g |

$312.0 | 2025-03-19 | |

| Enamine | EN300-27735223-1.0g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95.0% | 1.0g |

$1343.0 | 2025-03-19 | |

| Aaron | AR0285BH-2.5g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95% | 2.5g |

$3643.00 | 2023-12-15 | |

| Enamine | EN300-27735223-1g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95% | 1g |

$1343.0 | 2023-09-10 | |

| 1PlusChem | 1P028535-5g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95% | 5g |

$4875.00 | 2023-12-18 | |

| 1PlusChem | 1P028535-2.5g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95% | 2.5g |

$3314.00 | 2023-12-18 | |

| Enamine | EN300-27735223-0.1g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95.0% | 0.1g |

$466.0 | 2025-03-19 | |

| Enamine | EN300-27735223-10.0g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 | |

| Enamine | EN300-27735223-5g |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

2624126-51-6 | 95% | 5g |

$3894.0 | 2023-09-10 |

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

Methyl 2-amino-4-bromo-3,5-dichlorobenzoateに関する追加情報

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate (CAS No. 2624126-51-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate (CAS No. 2624126-51-6) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a bromine atom, and two chlorine atoms, all of which contribute to its diverse chemical properties and biological applications.

The molecular formula of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is C9H7BrCl2NO2, and its molecular weight is approximately 301.01 g/mol. The compound's structure can be visualized as a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 4-position, and two chlorine atoms at the 3 and 5 positions. The methyl ester group at the carboxylic acid position adds further complexity to its chemical behavior.

In terms of physical properties, Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is typically a solid at room temperature with a melting point ranging from 100°C to 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics make it suitable for various experimental conditions in both academic research and industrial applications.

The chemical reactivity of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is influenced by its functional groups. The amino group can participate in nucleophilic reactions, while the bromine and chlorine atoms can undergo substitution reactions under appropriate conditions. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo various transformations such as amidation or esterification.

In recent years, Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has been studied for its potential applications in medicinal chemistry. One area of interest is its use as an intermediate in the synthesis of novel drugs with antitumor and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells.

Another promising application of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is in the development of new antimicrobial agents. Research conducted at the University of California demonstrated that this compound could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Beyond its direct biological activities, Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has also been explored as a building block for more complex molecules with therapeutic potential. For example, it has been used as a starting material for the synthesis of small molecule inhibitors targeting specific enzymes involved in disease pathways. A notable example is its use in the development of inhibitors for histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders.

The synthetic accessibility of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has also contributed to its popularity among researchers. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the reaction of 2-amino-4-bromo-3,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

In addition to its medicinal applications, Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has found utility in other areas such as materials science and analytical chemistry. Its unique electronic properties make it suitable for use as a fluorescent probe or as a component in advanced materials with tailored optical properties.

To ensure safe handling and storage of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate, it is important to follow standard laboratory practices for handling organic compounds. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles, working under a fume hood when necessary, and storing the compound in a cool, dry place away from direct sunlight.

In conclusion, Methyl 2-amino-4-bromo-3,5-dichlorobenzoate (CAS No. 2624126-51-6) is a versatile compound with significant potential in medicinal chemistry and related fields. Its unique structural features and chemical properties make it an attractive candidate for further research and development into novel therapeutic agents and advanced materials.

2624126-51-6 (Methyl 2-amino-4-bromo-3,5-dichlorobenzoate) Related Products

- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)

- 2229322-97-6(2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol)

- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)

- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)

- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)